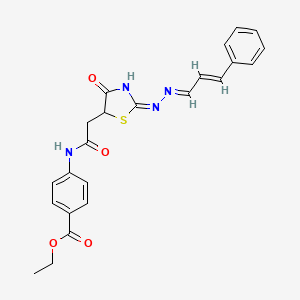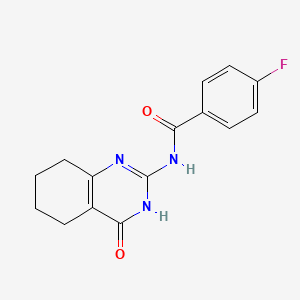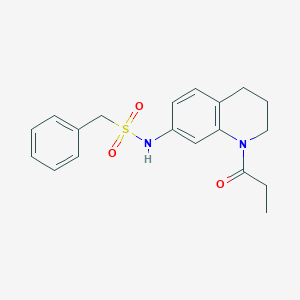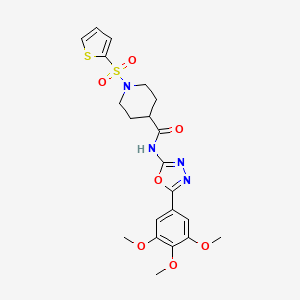![molecular formula C25H20ClNO5 B2468423 N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]-3,4-dimethoxybenzamide CAS No. 923677-17-2](/img/structure/B2468423.png)
N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]-3,4-dimethoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]-3,4-dimethoxybenzamide, also known as BCF or BCF-DMB, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Scientific Research Applications
Pharmacological Probe Development
Benzamide analogues, such as those studied by Xu et al. (2005), have been utilized in developing probes for sigma-2 receptors. These compounds, including radiolabeled variants, offer high affinity and specificity, making them useful for studying receptor distributions and functions in vitro (Xu et al., 2005).
Antimicrobial and Antitumor Activities
Compounds with benzofuran and benzamide moieties have shown moderate antimicrobial and antitumor activities. For instance, derivatives isolated from the mangrove endophytic fungus Nigrospora sp. demonstrated these properties, highlighting the potential of benzofuran derivatives in developing new therapeutic agents (Xia et al., 2011).
Photocatalytic Degradation
In environmental science, benzamide derivatives have been investigated for their role in enhancing the photocatalytic degradation of pollutants. Torimoto et al. (1996) explored the use of adsorbents as supports for titanium dioxide loading, using benzamide derivatives to facilitate the degradation of propyzamide, a herbicide. This research underscores the potential environmental applications of such compounds in treating water contaminants (Torimoto et al., 1996).
Antiviral Research
Benzofuran derivatives have also been evaluated for their antiviral activities against a range of viruses. The study by Ibba et al. (2018) identifies specific 5-chlorobenzotriazole derivatives as potent against various RNA and DNA viruses, indicating the potential of benzofuran and benzamide compounds in antiviral drug development (Ibba et al., 2018).
Chemical Synthesis and Modification
The chemical synthesis and modification of benzofuran and benzamide compounds are of significant interest in organic chemistry. For example, Huang et al. (2019) detailed the synthesis of 2,3-disubstituted benzofurans, including methodologies applicable to the development of drug molecules such as benzbromarone and amiodarone. This research highlights the versatility of benzofuran derivatives in synthesizing complex organic compounds (Huang et al., 2019).
properties
IUPAC Name |
N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]-3,4-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20ClNO5/c1-14-19-13-18(27-25(29)16-6-10-21(30-2)22(12-16)31-3)9-11-20(19)32-24(14)23(28)15-4-7-17(26)8-5-15/h4-13H,1-3H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZMDOAACHRCGON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=C1C=C(C=C2)NC(=O)C3=CC(=C(C=C3)OC)OC)C(=O)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20ClNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Ethyl 5-(4-fluorophenyl)-2-(isobutylthio)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2468347.png)
![N-(4-butylphenyl)-2-[1-(3-methoxyphenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2468348.png)


![2-(3-benzyl-8-methoxy-5-methyl-4-oxopyrimido[5,4-b]indol-2-yl)sulfanyl-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2468355.png)
![tert-butyl N-[(2-aminocyclohexyl)methyl]carbamate](/img/structure/B2468356.png)
![Methyl 2-[4-(4-chlorophenyl)piperazino]-4-{[(dimethylamino)methylene]amino}-1,3-thiazole-5-carboxylate](/img/structure/B2468358.png)
![2-(4-methoxyphenyl)-N-(5-oxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2468359.png)
![[5-(Difluoromethyl)-4-methyl-1,3-thiazol-2-yl]methanamine;hydrochloride](/img/structure/B2468361.png)
